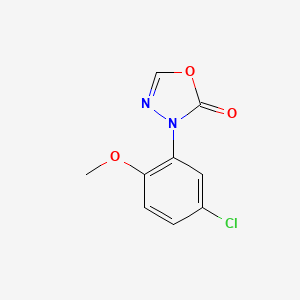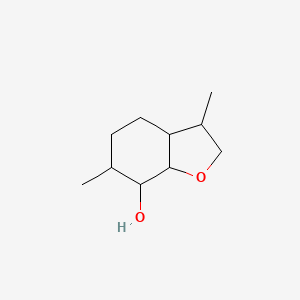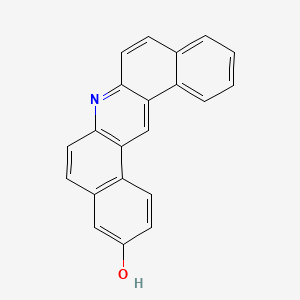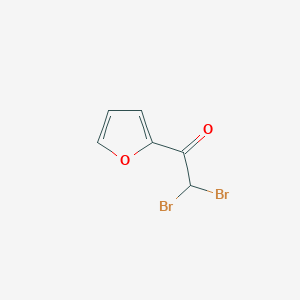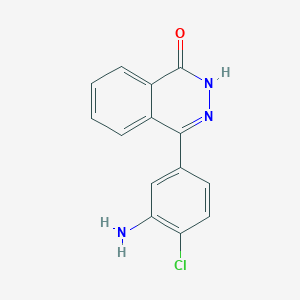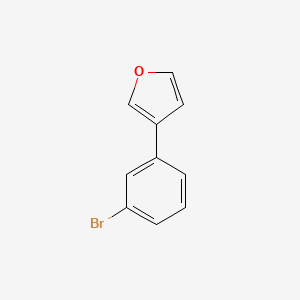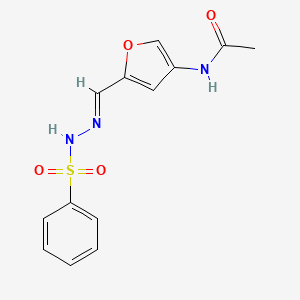
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a hydrazono group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.
Formation of the Hydrazono Group: The hydrazono group is typically formed through the reaction of hydrazine derivatives with aldehydes or ketones.
Acetylation: The final step involves the acetylation of the furan ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazono group may yield hydrazine derivatives.
科学的研究の応用
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme activities or cellular processes.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, while the hydrazono group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring structure.
Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share the phenylsulfonyl group.
Hydrazono Derivatives: Compounds such as hydrazonoacetic acid and hydrazonobenzene share the hydrazono group.
Uniqueness
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
特性
分子式 |
C13H13N3O4S |
|---|---|
分子量 |
307.33 g/mol |
IUPAC名 |
N-[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]furan-3-yl]acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-10(17)15-11-7-12(20-9-11)8-14-16-21(18,19)13-5-3-2-4-6-13/h2-9,16H,1H3,(H,15,17)/b14-8+ |
InChIキー |
KJDKWBKPSFEXQQ-RIYZIHGNSA-N |
異性体SMILES |
CC(=O)NC1=COC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CC(=O)NC1=COC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

